Dimethyl 2-(4-Aminophenyl)Succinate
Description
Dimethyl 2-(4-Aminophenyl)Succinate is a succinate ester derivative featuring a 4-aminophenyl substituent at the second position of the succinic acid backbone. The compound’s structure combines an aromatic amine group with a diester framework, which may influence its physicochemical properties, such as solubility, stability, and bioavailability. The 4-aminophenyl group is a recurring pharmacophore in medicinal chemistry, often linked to enhanced biological activity due to its electron-donating properties and ability to participate in hydrogen bonding .
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
dimethyl 2-(4-aminophenyl)butanedioate |
InChI |
InChI=1S/C12H15NO4/c1-16-11(14)7-10(12(15)17-2)8-3-5-9(13)6-4-8/h3-6,10H,7,13H2,1-2H3 |
InChI Key |
INCXESCESPNMAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)N)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Antitumor Activity: Benzothiazole vs. Succinate Esters
Benzothiazole derivatives (e.g., 2-(4-aminophenyl)benzothiazole) exhibit potent antitumor activity due to their planar aromatic systems, which facilitate DNA intercalation or kinase inhibition . In contrast, the succinate ester backbone in this compound may reduce direct DNA interaction but improve cell membrane permeability due to increased lipophilicity. The ester groups could also serve as prodrug motifs, enabling hydrolysis to active metabolites in vivo.
Antimicrobial Activity: Hydrazides vs. Esters
Hydrazide derivatives with 4-aminophenyl substituents (e.g., N'-[1-(4-aminophenyl)ethylidene]acetohydrazide) demonstrate broad-spectrum antimicrobial activity, likely via disruption of microbial cell wall synthesis or enzyme inhibition . The hydrazide group’s nucleophilic nature enhances binding to bacterial targets, whereas the ester groups in this compound might limit such interactions but improve pharmacokinetic profiles.
Pharmacokinetic and ADMET Considerations
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